![molecular formula C19H21N5O4 B2412147 1-Ethyl-4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]piperazine-2,3-dione CAS No. 2097916-87-3](/img/structure/B2412147.png)
1-Ethyl-4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]piperazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Ethyl-4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]piperazine-2,3-dione” is a complex organic compound. It contains a quinoxaline moiety, which is a type of heterocyclic compound. Quinoxalines have been studied for their potential biological activities . The compound also contains a pyrrolidine ring, which is a type of saturated heterocycle that is used widely in drug discovery .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. The pyrrolidine ring could contribute to the stereochemistry of the molecule and increase its three-dimensional coverage .Applications De Recherche Scientifique
Design and Synthesis for Antimicrobial Activity
Novel compounds with potential antimicrobial activity have been synthesized to target various bacterial strains. For instance, novel fluoroquinolones have been designed and synthesized, showing in vivo activity against Mycobacterium tuberculosis H37Rv in mice, demonstrating comparable activity to sparfloxacin. These compounds include various substituted piperazin-1-yl groups, indicating a broad approach to creating effective antimicrobial agents (A. Shindikar & C. Viswanathan, 2005).
Anticonvulsant Activity
Research into anticonvulsant agents has led to the synthesis of 1,3-substituted pyrrolidine-2,5-dione derivatives. These compounds have been tested using acute models of seizures in mice, revealing potential anticonvulsant properties. Some derivatives showed promising pharmacological profiles, suggesting a new avenue for the development of antiepileptic drugs (Sabina Rybka et al., 2017).
Synthesis of Antimicrobial Agents
The synthesis of new thiazolidinone derivatives has been explored for their antimicrobial properties. By integrating 1-pyridin-2-yl-piperazine with various aldehydes and cyclization processes, a series of compounds were developed and tested against a panel of pathogenic bacterial and fungal strains. This research opens up new possibilities for creating effective antimicrobial agents (Divyesh Patel et al., 2012).
Development of Bacterial Multidrug Resistance Pump Inhibitors
Efflux pump inhibitors (EPIs) represent a strategic approach to combating bacterial multidrug resistance. New derivatives have been synthesized and evaluated for their ability to inhibit the NorA efflux pump system in Staphylococcus aureus. These studies highlight the potential of modifying the quinoxaline nucleus to enhance EPI activity, providing insights into the development of agents that can overcome bacterial drug resistance (C. Vidaillac et al., 2007).
Hypotensive Agents
Research into hypotensive agents has led to the synthesis of compounds with significant activity on blood vessel relaxation. By substituting 1-hydrogen atoms of quinazoline dione derivatives with various moieties, compounds demonstrating potent hypotensive activity were identified, offering a pathway to new treatments for hypertension (Y. Eguchi et al., 1991).
Propriétés
IUPAC Name |
1-ethyl-4-(3-quinoxalin-2-yloxypyrrolidine-1-carbonyl)piperazine-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-2-22-9-10-24(18(26)17(22)25)19(27)23-8-7-13(12-23)28-16-11-20-14-5-3-4-6-15(14)21-16/h3-6,11,13H,2,7-10,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWUYYWXQDPTRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]piperazine-2,3-dione |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.